Thermodynamic Stability: E‑Isomer Favoured Over Z‑Isomer by 2.6 kJ mol⁻¹
High‑level quantum‑chemical calculations at the revDSD/junTZ level, combined with anharmonic zero‑point energy corrections from B3/junDZ force‑field computations, establish that (E)-cinnamonitrile is more stable than (Z)-cinnamonitrile by approximately 2.6 kJ mol⁻¹ [1]. In the same rotational spectroscopy study, the Z‑isomer was found to be roughly one order of magnitude less abundant than the E‑form in a supersonic‑jet expansion spectrum at ~1 K rotational temperature, with 255 assigned transitions for Z versus 357 for E [1].
| Evidence Dimension | Relative ground‑state energy |
|---|---|
| Target Compound Data | Z‑isomer higher in energy (less stable) |
| Comparator Or Baseline | E‑isomer (CAS 1885-38-7): reference zero for relative energy |
| Quantified Difference | ΔE = +2.6 kJ mol⁻¹ (Z less stable); Z:E abundance ratio ≈ 1:10 in jet‑cooled rotational spectrum |
| Conditions | revDSD/junTZ electronic energy + B3/junDZ anharmonic ZPE; experimental CP‑FTMW spectrum 2–18 GHz, T ~1 K |
Why This Matters
Procurement of the pure Z‑isomer is mandatory for applications requiring the higher‑energy stereochemistry; mixed‑isomer material intrinsically favours the E‑form, and Z‑enriched samples are not obtainable through thermodynamic equilibration.
- [1] L. B. Favero, A. Maris, S. Melandri, et al., The challenge of the equilibrium structure of cinnamonitrile: Rotational spectroscopy and semi-experimental approach, J. Mol. Struct., 2025, Article 142247. View Source
